molecular formula C9H11FN2O B2481528 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine CAS No. 2197806-40-7

2-(1-Cyclopropylethoxy)-5-fluoropyrimidine

Cat. No.: B2481528
CAS No.: 2197806-40-7
M. Wt: 182.198
InChI Key: KYYFGKYXDMJLDK-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.198. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-cyclopropylethoxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(7-2-3-7)13-9-11-4-8(10)5-12-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYFGKYXDMJLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated Pyrimidine Chemistry Research

Fluorinated pyrimidines represent a cornerstone in the development of anticancer and antiviral therapies. The introduction of a fluorine atom into the pyrimidine (B1678525) ring can profoundly alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target enzymes. This strategic fluorination has led to the development of blockbuster drugs such as 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. nih.govmdpi.com

The core structure of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine is built upon a 5-fluoropyrimidine (B1206419) scaffold. This positions it within a class of compounds extensively investigated for their potential as antimetabolites. These molecules can mimic endogenous pyrimidines, thereby interfering with the synthesis of DNA and RNA, a critical process for the proliferation of cancer cells and viruses. nih.govmdpi.com Research in this area is focused on synthesizing novel derivatives that can offer improved selectivity for tumor cells, thereby reducing the side effects associated with traditional chemotherapy. guidechem.com

The synthesis of such compounds often involves the use of key intermediates like 2-chloro-5-fluoropyrimidine (B20137) or 2,4-dichloro-5-fluoropyrimidine (B19854). sigmaaldrich.comgoogle.comossila.comgoogle.comsigmaaldrich.com These precursors allow for the introduction of various substituents at the 2- and 4-positions of the pyrimidine ring, enabling the creation of a diverse library of compounds for biological screening. The synthesis of this compound would likely proceed through a nucleophilic substitution reaction, where the cyclopropylethoxy group displaces a leaving group, such as a chlorine atom, on the 5-fluoropyrimidine ring.

Research Significance of Pyrimidine Ethers in Medicinal Chemistry Inquiry

Strategic Approaches to Fluorinated Pyrimidine Scaffold Construction

Precursor Synthesis and Derivatization Strategies

The synthesis of the fluorinated pyrimidine scaffold often begins with commercially available or readily synthesized precursors, most notably 5-fluorouracil (B62378) (5-FU). 5-FU serves as a versatile starting material that can be chemically modified to introduce necessary functional groups for subsequent reactions. nih.govnih.gov A common and crucial derivatization is the conversion of 5-fluorouracil into 2,4-dichloro-5-fluoropyrimidine (B19854). This transformation is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com

Once 2,4-dichloro-5-fluoropyrimidine is obtained, a selective reduction is required to produce 2-chloro-5-fluoropyrimidine (B20137), the direct precursor for the etherification step. google.com This selective dehalogenation at the 4-position can be accomplished using various reducing agents, with zinc dust in the presence of a proton source like acetic acid being a frequently employed method. Careful control of reaction conditions is essential to prevent over-reduction and ensure high yields of the desired mono-chloro product.

The following table summarizes a typical synthetic sequence for preparing the key precursor:

StepStarting MaterialReagent(s)ProductPurpose
15-FluorouracilPhosphorus oxychloride (POCl₃)2,4-Dichloro-5-fluoropyrimidineConversion of hydroxyl groups to more reactive chloro groups. google.com
22,4-Dichloro-5-fluoropyrimidineZinc (Zn), Acetic Acid (AcOH)2-Chloro-5-fluoropyrimidineSelective dechlorination at the C4 position to prepare for SNAr reaction at C2. google.com

Direct Fluorination and Fluorine Atom Introduction Techniques

The introduction of the fluorine atom is a defining feature of the target molecule, significantly influencing its chemical properties. encyclopedia.pubnih.gov Historically, the synthesis of 5-FU involved ring-closure approaches where one of the starting materials, such as α-fluoro-β-ketoester enolates, already contained the fluorine atom. nih.gov However, this method often involved highly toxic reagents like ethyl fluoroacetate. nih.gov

More contemporary methods focus on the direct fluorination of a pre-formed pyrimidine ring, such as uracil (B121893). This approach avoids some of the hazardous precursors of the ring-closure method. Electrophilic fluorination is a key technique, utilizing reagents that deliver a formal "positive-fluorine" (F⁺) to an electron-rich aromatic ring. nih.govnews-medical.net Early examples used challenging reagents like fluoroxytrifluoromethane (CF₃OF). nih.gov The development of N-fluoro-quaternary ammonium (B1175870) salts, commercially known as Selectfluor™, provided a more practical, safer, and efficient alternative for the direct fluorination of uracil and other heterocycles. nih.govnih.govresearchgate.net

The table below compares different fluorination approaches:

MethodKey ReagentPrecursorAdvantage/Disadvantage
Ring Closureα-fluoro-β-ketoester enolatesIsothiourea saltsBuilds skeleton with fluorine incorporated. nih.gov Can involve highly toxic reagents. nih.gov
Direct Electrophilic FluorinationFluoroxytrifluoromethane (CF₃OF)UracilDirect introduction of fluorine. nih.gov Reagent is difficult to handle. nih.gov
Direct Electrophilic FluorinationSelectfluor™UracilSafer, practical, and efficient reagent for direct fluorination. nih.govnih.gov

Installation of the 1-Cyclopropylethoxy Moiety via Etherification Reactions

With the 2-chloro-5-fluoropyrimidine scaffold in hand, the next stage involves forming the crucial ether linkage with 1-cyclopropylethanol (B1359789). This is most effectively achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Formation

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This electron deficiency is further amplified by the electron-withdrawing fluorine atom at the C5 position, making the ring highly susceptible to attack by nucleophiles. ossila.com The chlorine atom at the C2 position serves as an excellent leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.

The reaction mechanism involves the attack of a nucleophile—in this case, the alkoxide of 1-cyclopropylethanol—on the C2 carbon of 2-chloro-5-fluoropyrimidine. youtube.com This addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored in the final step as the chloride ion is expelled, yielding the desired this compound product. youtube.com The alkoxide nucleophile is generated in situ by reacting 1-cyclopropylethanol with a suitable base.

Optimization of Reaction Conditions for Ether Linkage Formation

The yield and purity of the final product are highly dependent on the reaction conditions of the SNAr step. Key parameters that require optimization include the choice of base, solvent, and temperature. rsc.org

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SNAr reactions. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the alkoxide, thereby facilitating the reaction.

Temperature: The reaction temperature is a crucial factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The optimal temperature is typically determined empirically and depends on the reactivity of the specific substrates and the choice of base and solvent.

The following table illustrates how different conditions can impact a model SNAr reaction, based on general principles found in the literature. rsc.org

BaseSolventTemperature (°C)Relative Reaction RateNotes
K₂CO₃DMF80-120ModerateCommon, inexpensive, and moderately reactive.
NaHTHF25-66FastStrong base, allows for lower temperatures but requires anhydrous conditions.
KOHDMSO50-100Moderate-FastEffective base, but the presence of water can lead to hydrolysis side products.
KOtBuTHF25-50FastStrong, sterically hindered base that can favor the desired reaction.

By carefully selecting and optimizing these conditions, the SNAr etherification can be carried out efficiently to produce this compound in high yield and purity.

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of substituted pyrimidines such as this compound can be approached through various advanced methods that prioritize efficiency, atom economy, and environmental sustainability.

Multicomponent Reaction (MCR) Strategies in Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. rasayanjournal.co.inrsc.org While a direct MCR to yield this compound is not established, MCRs are instrumental in constructing the core 5-fluoropyrimidine (B1206419) ring system, which can be subsequently modified.

Key MCRs for pyrimidine synthesis include the Biginelli and Hantzsch reactions, which can be adapted to produce highly functionalized pyrimidine scaffolds. mdpi.com For instance, a modified Biginelli-type reaction could hypothetically involve a fluorine-containing β-dicarbonyl compound, an amidine, and an aldehyde to construct a dihydropyrimidine (B8664642) that is later aromatized and functionalized. The primary advantage of MCRs is the rapid generation of molecular complexity from simple precursors in a single step, often with high yields and reduced waste. mdpi.comrsc.org

MCR StrategyReactantsProduct TypeRelevance to Pyrimidine Synthesis
Biginelli Reaction β-dicarbonyl compound, Aldehyde, Urea/ThioureaDihydropyrimidinone/thioneFoundational method for creating the core pyrimidine ring structure.
Hantzsch Dihydropyridine Synthesis (Modified) β-ketoester, Aldehyde, Ammonia/AmidineDihydropyridine (can be adapted for pyrimidines)Versatile for building six-membered nitrogen heterocycles.
Three-Component Cyclocondensation Malononitrile, Aldehyde, ThiophenolFunctionalized Pyridine/Pyrimidine derivativeAllows for the introduction of diverse substituents and functional groups. mdpi.com

Catalyst-Free and Green Chemistry Approaches

Green chemistry principles are increasingly integrated into pharmaceutical synthesis to minimize environmental impact. kuey.net These approaches focus on reducing hazardous waste, using safer solvents, and improving energy efficiency. rasayanjournal.co.innih.govpowertechjournal.com For a target like this compound, green methods could be applied in several stages.

A plausible final step in the synthesis involves the nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-5-fluoropyrimidine with 1-cyclopropylethanol. Green approaches to this etherification could include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating. rsc.orgpowertechjournal.combenthamdirect.com

Solvent-Free Reactions: Performing the reaction under neat conditions or using mechanical methods like ball milling can eliminate the need for hazardous organic solvents. rasayanjournal.co.in

Use of Greener Solvents: Replacing traditional solvents like DMF or DMSO with more benign alternatives such as ionic liquids or water, where feasible, aligns with green chemistry goals. rasayanjournal.co.in

Catalyst-Free Conditions: Some SNAr reactions on highly activated pyrimidine rings can proceed without a catalyst at elevated temperatures, thereby simplifying purification and reducing metal waste. nih.gov

ParameterConventional ApproachGreen Chemistry Approach
Energy Source Conventional heating (oil bath)Microwave irradiation, Ultrasonication powertechjournal.com
Solvent Aprotic polar solvents (e.g., DMF, NMP)Benign solvents (e.g., water, PEG), or solvent-free conditions rasayanjournal.co.in
Catalyst Metal-based catalystsOrganocatalysts, biocatalysts, or catalyst-free methods nih.govpowertechjournal.com
Reaction Time Several hours to daysMinutes to a few hours
Waste Profile Higher E-factor (more waste)Lower E-factor (less waste)

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity: The precise placement of functional groups is critical. In precursors such as 2,4-dichloro-5-fluoropyrimidine, the two chlorine atoms exhibit different reactivities. researchgate.netgoogle.com The C2 position is generally more susceptible to nucleophilic attack than the C4 position, allowing for regioselective substitution. By carefully controlling reaction conditions (temperature, base, and solvent), a nucleophile like the alkoxide of 1-cyclopropylethanol can be directed to selectively displace the C2 chlorine, yielding the desired constitutional isomer. shd-pub.org.rs

Stereoselectivity: The 1-cyclopropylethoxy substituent contains a stereocenter at the carbon atom bonded to the oxygen. Therefore, this compound is a chiral molecule and can exist as two enantiomers (R and S). Standard synthesis using racemic 1-cyclopropylethanol will produce a racemic mixture of the final compound. To obtain a single enantiomer, which is often required for pharmaceutical applications, several strategies can be employed:

Use of an Enantiopure Starting Material: The synthesis can start with an enantiomerically pure form of 1-cyclopropylethanol.

Asymmetric Catalysis: An enantioselective reaction, such as a rhodium-catalyzed asymmetric allylation or an organocatalyzed cyclopropanation, could be used to construct the chiral center with a specific stereochemistry. rsc.orgnih.govresearchgate.net

Chiral Resolution: The final racemic mixture can be separated into its constituent enantiomers using techniques like chiral chromatography.

Analytical Methodologies for Compound Characterization and Purity Assessment

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, LC-MS implications)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. uobasrah.edu.iq For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information. researchgate.netresearchgate.net

¹H NMR: The spectrum would show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.3-1.0 ppm), the methyl group protons of the ethoxy moiety (a doublet), the methine proton (a multiplet), and the two distinct pyrimidine ring protons (doublets, coupled to each other and to the fluorine atom).

¹³C NMR: The spectrum would display unique resonances for each carbon atom. The chemical shifts of the pyrimidine carbons would be significantly influenced by the electronegative fluorine and the alkoxy group. chemicalbook.comorganicchemistrydata.orgresearchgate.net

¹⁹F NMR: A single resonance would be expected for the fluorine atom at C5. Crucially, heteronuclear coupling between ¹⁹F and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) would be observed, providing definitive evidence for the fluorine's position. oup.comoup.com

FeaturePredicted NMR Data for this compound
¹H NMR Pyrimidine H-4/H-6: Two distinct doublets (~8.0-8.5 ppm). Ethoxy CH: Multiplet. Ethoxy CH₃: Doublet. Cyclopropyl CH/CH₂: Multiplets (~0.3-1.0 ppm).
¹³C NMR Pyrimidine C-2, C-4, C-5, C-6: Resonances between ~140-165 ppm, showing C-F coupling. chemicalbook.comEthoxy C-atoms: Resonances in the alkoxy region. Cyclopropyl C-atoms: Resonances in the upfield aliphatic region.
Mass Spec (LC-MS) Expected [M+H]⁺: m/z = 197.08. Key Fragments: Loss of cyclopropyl (C₃H₅), loss of the entire cyclopropylethoxy side chain. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight and provides structural information through fragmentation patterns. nih.gov For the target compound (Molecular Formula: C₉H₁₁FN₂O), the expected exact mass would be readily confirmed by high-resolution mass spectrometry. In the mass spectrum, the parent molecular ion ([M+H]⁺ at m/z 197.08) would be observed. Tandem MS (MS/MS) experiments would induce fragmentation, likely at the ether linkage or involving the cyclopropyl ring, providing further structural confirmation. nih.govresearchgate.net

Chromatographic Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. researchgate.nettaylorfrancis.com A reversed-phase HPLC method would be suitable for analyzing this compound, separating it from starting materials, byproducts, and any potential isomers. creative-proteomics.comrjptonline.org The pyrimidine ring contains a strong chromophore, making UV detection highly effective. selleckchem.com Method validation according to regulatory guidelines would establish linearity, accuracy, precision, and limits of detection and quantification. rjptonline.org

ParameterTypical HPLC Conditions for Analysis
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., ~260-280 nm)
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Molecular Structure and Theoretical Investigations of 2 1 Cyclopropylethoxy 5 Fluoropyrimidine

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of a molecule is critical to its function and interactions. For 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine, the conformational landscape is primarily dictated by the rotatable bonds in the 1-cyclopropylethoxy substituent and its spatial relationship with the 5-fluoropyrimidine (B1206419) ring.

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, imposes significant conformational constraints. Due to its rigid nature and unique electronic properties, it influences the preferred orientation of the adjacent ethyl group. Computational studies on similar structures, such as cyclopropyl methyl ketone, have shown that the molecule tends to adopt conformations that minimize steric hindrance. In the case of this compound, rotation around the C-O bond of the ethoxy linker will be influenced by the steric bulk of the cyclopropyl ring and the pyrimidine (B1678525) ring. It is hypothesized that the most stable conformer will position the cyclopropyl group to minimize steric clash with the pyrimidine ring, likely adopting a staggered conformation relative to the ethoxy bridge. This is in line with findings from conformational analyses of other cyclopropyl-containing molecules where specific, low-energy conformations are favored. uwlax.edu

The presence of a chiral center at the 1-position of the ethoxy group means that this compound can exist as two enantiomers, (R)- and (S)-2-(1-cyclopropylethoxy)-5-fluoropyrimidine. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. wikipedia.org These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities due to their differential interactions with chiral biological macromolecules, such as enzymes and receptors.

The specific three-dimensional arrangement of each enantiomer will present a unique pharmacophore to a biological target. The spatial orientation of the cyclopropyl group, the fluorine atom, and the pyrimidine ring's nitrogen atoms will differ between the (R) and (S) isomers. This can lead to one enantiomer having a higher binding affinity for a specific receptor pocket, a concept central to modern drug design. The Le Bel-van't Hoff rule suggests that for a molecule with 'n' asymmetric carbon atoms, a maximum of 2^n stereoisomers are possible. wikipedia.org For this compound, with one chiral center, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers). The differential interaction of these stereoisomers is a critical consideration in the development of chiral drugs.

Electronic Structure and Reactivity Studies

The electronic properties of this compound are significantly influenced by the electronegative fluorine atom and the nitrogen atoms within the pyrimidine ring. These features dictate the molecule's reactivity and potential for intermolecular interactions.

Fluorine is the most electronegative element, and its substitution onto an aromatic ring has profound effects on the molecule's electronic distribution. nih.govacs.org The fluorine atom at the 5-position of the pyrimidine ring exerts a strong electron-withdrawing inductive effect, which polarizes the carbon-fluorine bond and influences the electron density of the entire ring system. researchgate.netresearchgate.net This generally leads to a decrease in the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. scialert.net

The presence of fluorine can also impact the aromaticity of the pyrimidine ring. Studies on fluorinated benzene (B151609) derivatives have shown that fluorine substituents can modify the electron density distribution, which in turn affects the electronic delocalization within the ring. researchgate.net While the pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, the addition of a fluorine atom further enhances this property. scialert.net This modulation of the electronic landscape is a key strategy in medicinal chemistry to fine-tune the properties of a drug candidate. nih.gov

Table 1: Theoretical Electronic Properties of Substituted Pyrimidines

Substituent at C5Calculated Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H2.3-7.0-0.56.5
-F1.5-7.3-0.96.4
-Cl1.6-7.2-1.06.2
-CH32.5-6.8-0.46.4

Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic rings. Actual values for this compound would require specific quantum chemical calculations.

Theoretical reactivity descriptors, derived from quantum chemical calculations, can provide insights into the potential reactivity of this compound. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the electron-deficient nature of the 5-fluoropyrimidine ring suggests that the LUMO will be predominantly localized on the ring, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho and para to the nitrogen atoms. scialert.net This would make these positions susceptible to nucleophilic aromatic substitution. The fluorine atom at C5 further activates the ring towards such reactions. The HOMO is likely to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the pyrimidine ring.

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations are powerful tools for predicting the molecular properties and spectra of novel compounds. nih.gov Methods such as Density Functional Theory (DFT) can be employed to optimize the geometry of this compound and calculate various properties.

Optimized geometric parameters, such as bond lengths and angles, can provide a detailed picture of the molecule's structure. It is expected that the C-F bond will be short and strong, and the geometry of the pyrimidine ring will be largely planar. The bond angles around the ether linkage will adopt a geometry that minimizes steric strain.

Theoretical calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). rsc.org For ¹H NMR, the protons on the cyclopropyl ring and the ethoxy group would exhibit characteristic chemical shifts and coupling patterns. The single proton on the pyrimidine ring would likely appear as a doublet due to coupling with the adjacent fluorine atom. In ¹³C NMR, the carbon attached to the fluorine would show a large one-bond C-F coupling constant. In ¹⁹F NMR, the fluorine atom would appear as a singlet, or a doublet if coupled to the adjacent proton.

Vibrational spectroscopy predictions would reveal characteristic frequencies for the C-F stretching mode, as well as vibrations associated with the pyrimidine ring and the cyclopropylethoxy substituent. Comparing these theoretical predictions with experimental data, when available, is a crucial step in confirming the structure of a newly synthesized compound.

Density Functional Theory (DFT) Applications in Structure Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. physchemres.orgijcce.ac.ir It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. researchgate.net For pyrimidine derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G or higher, have proven to be a reliable tool for structural elucidation. ijcce.ac.irsamipubco.comtandfonline.com

The application of DFT to this compound would begin with the optimization of its molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. ijcce.ac.ir The resulting optimized structure provides precise predictions of bond lengths, bond angles, and dihedral angles.

For instance, the fluorination of a pyrimidine ring is known to influence its electronic properties and molecular geometry. emerginginvestigators.org DFT calculations can precisely quantify the effect of the fluorine atom at the C5 position and the cyclopropylethoxy group at the C2 position on the pyrimidine ring's planarity and bond lengths. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. physchemres.org

Table 1: Illustrative DFT-Predicted Geometrical Parameters for a Pyrimidine Derivative Core Structure This table presents representative data for a substituted pyrimidine ring, as would be predicted by DFT calculations at the B3LYP/6-311G level. The values are for illustrative purposes to demonstrate the output of a DFT study.

ParameterBond/AnglePredicted Value
Bond LengthN1-C21.34 Å
C2-N31.33 Å
N3-C41.35 Å
C4-C51.40 Å
C5-C61.38 Å
C6-N11.34 Å
C5-F1.36 Å
C2-O1.37 Å
Bond AngleC6-N1-C2115.5°
N1-C2-N3128.0°
C2-N3-C4116.0°
N3-C4-C5127.5°
C4-C5-C6117.0°
C5-C6-N1122.0°

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics of a molecule over time. mdpi.com This is particularly important for a molecule like this compound, which possesses significant conformational flexibility due to the rotatable bonds in its ethoxy side chain.

MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com An initial, energy-minimized structure (often obtained from DFT calculations) is placed in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions. The system's temperature and pressure are controlled, and the simulation tracks the trajectory of each atom over a set period, ranging from nanoseconds to microseconds. mdpi.com

The analysis of the MD trajectory provides insights into the accessible conformations, the stability of different rotamers, and the flexibility of various parts of the molecule. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule, such as the cyclopropylethoxy tail.

Solvent Accessible Surface Area (SASA): This calculation determines the surface area of the molecule that is accessible to the solvent, which can be important for understanding potential interactions with other molecules. mdpi.com

For this compound, MD simulations would reveal the preferred orientations of the cyclopropyl and ethoxy groups relative to the pyrimidine ring. Understanding this conformational landscape is crucial, as different conformations can exhibit different biological activities or physical properties. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation Analysis This table shows representative data that could be obtained from a 200 ns MD simulation of a flexible pyrimidine derivative. The values are for illustrative purposes.

Analysis MetricTarget MoietyAverage ValueFluctuation RangeInterpretation
RMSDWhole Molecule0.15 nm0.1 - 0.2 nmThe molecule reaches a stable equilibrium during the simulation.
RMSFPyrimidine Ring0.05 nm0.04 - 0.06 nmThe core ring structure is rigid.
RMSFCyclopropylethoxy Group0.25 nm0.15 - 0.35 nmThe side chain is highly flexible and explores multiple conformations.
SASAWhole Molecule150 nm²145 - 155 nm²The overall exposure to the solvent remains relatively constant.

Structure Activity Relationship Sar Probing of 2 1 Cyclopropylethoxy 5 Fluoropyrimidine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Core

Substituent Effects at Different Pyrimidine Positions

The biological activity of pyrimidine derivatives is highly sensitive to the steric and electronic properties of substituents at various positions on the ring. nih.govnih.gov For instance, in studies of 2,4-disubstituted pyrimidines, the nature of the groups at both the C-2 and C-4 positions was found to significantly modulate their inhibitory activities. nih.gov The introduction of different functional groups can affect the molecule's ability to interact with its biological target, influence its metabolic stability, and alter its pharmacokinetic profile. jetir.org

Research on related pyrimidine scaffolds has shown that even minor changes, such as the addition of a methyl group or increasing the length of an alkyl chain, can lead to substantial differences in potency. nih.gov Generally, the positions available for substitution on the 2,5-disubstituted pyrimidine core of the parent compound are C-4 and C-6. The introduction of various groups at these positions can lead to diverse biological outcomes. SAR studies on other pyrimidine series have revealed that electron-donating or electron-withdrawing groups can drastically alter activity, highlighting the importance of the electronic environment of the pyrimidine ring. researchgate.net

Table 1: Illustrative Substituent Effects on a Generic Pyrimidine Core
PositionSubstituent TypeGeneral Impact on ActivityReference Example
C-2Alkoxy, Alkylthio, AminoModulates binding affinity and selectivity. nih.govnih.govVariations in C-2 ethers significantly altered nicotinic acid receptor agonism. nih.gov
C-4Amino, Substituted PhenylInfluences enzyme inhibition and anti-aggregation activity. nih.govN-benzyl groups at C-4 provided cholinesterase inhibition. nih.gov
C-5Halogens (e.g., Fluoro)Affects metabolic stability and target interaction. mdpi.com5-Fluorouracil's activity is critically dependent on the C-5 fluorine. mdpi.comnih.gov
C-6Alkyl, (E)-styrylCan enhance antiproliferative activity. researchgate.netAn (E)-styryl moiety at C-6 led to improved anticancer activity in some series. researchgate.net

Bioisosteric Replacements on the Pyrimidine Ring

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a key tool in drug design to improve potency, selectivity, or pharmacokinetic properties. ipinnovative.comnih.gov Replacing the pyrimidine ring with other heterocyclic scaffolds can maintain the necessary spatial arrangement of key functional groups while altering properties like basicity, polarity, and metabolic stability.

Elucidation of the Cyclopropylethoxy Group's Contribution to Biological Activity

The 2-(1-cyclopropylethoxy) moiety is a distinctive feature that significantly contributes to the biological profile of the molecule, influencing both binding affinity and metabolic stability.

Structural Variations of the Alkoxy Moiety

The structure of the alkoxy group at the C-2 position is critical for activity. SAR studies on related C-2 ether pyrimidines have shown that both the length and branching of the alkyl chain can lead to unpredictable trends in activity. nih.gov In one study, modifying the C-2 ether of a pyrimidinedione core revealed that small changes, such as extending an alkyl chain, could dramatically improve in vitro activity. nih.gov

Replacing the cyclopropyl (B3062369) group with other cyclic or acyclic alkyl groups would likely have a profound impact. The cyclopropyl group itself is a rigid, strained ring that can confer favorable pharmacological properties. researchgate.net Variations could include altering the size of the cycloalkyl ring (e.g., cyclobutyl, cyclopentyl) or introducing unsaturation. Similarly, modifications to the ethoxy linker, for instance, by changing its length (e.g., propoxy, butoxy) or introducing heteroatoms, would alter the flexibility and polarity of this side chain, thereby affecting its interaction with the target. nih.gov

Table 2: Potential Structural Variations of the Alkoxy Moiety and Hypothesized Impact
Original MoietyProposed VariationPotential Impact on Biological Activity
CyclopropylCyclobutyl, CyclopentylAlters steric bulk and ring strain, potentially affecting binding pocket fit.
CyclopropylIsopropyl, tert-ButylModifies lipophilicity and steric hindrance near the pyrimidine core.
Ethoxy LinkerPropoxy, Butoxy LinkerIncreases flexibility and distance of the terminal group from the core, may alter binding mode.
Ethoxy LinkerReplacement with thioetherChanges bond angles, polarity, and metabolic profile.

Spatial Orientation and Molecular Recognition Implications

The three-dimensional arrangement of the 1-cyclopropylethoxy group is crucial for molecular recognition. The stereochemistry at the chiral center of the ethoxy group can lead to enantiomers with significantly different biological activities. The specific spatial orientation dictates how the cyclopropyl group is presented to the binding site of a biological target.

Conformational analysis suggests that substituents on six-membered rings like pyrimidine can adopt different spatial arrangements, which influences their interaction with their environment. utdallas.edusapub.org The cyclopropyl group, due to its rigid nature, acts as a conformational anchor, restricting the rotation of the side chain. researchgate.net This constrained conformation may be optimal for fitting into a specific hydrophobic pocket within a receptor or enzyme active site. The precise orientation is critical for establishing favorable van der Waals interactions and displacing water molecules, which can contribute significantly to binding energy. Any modification that alters this preferred spatial arrangement could lead to a loss of activity.

Influence of Fluorine Substitution Position and Nature on Biological Responses

In the case of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine, the fluorine atom is at the C-5 position. This substitution has several important consequences. The strong electronegativity of fluorine can alter the electron distribution of the pyrimidine ring, which may influence its interaction with target residues. mdpi.com Furthermore, the carbon-fluorine bond is very strong, often enhancing the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. mdpi.com

Research on other fluorinated pyrimidines has decisively shown that the specific position of the fluorine atom is not trivial. nih.gov Studies on pyrrolo[2,3-d]pyrimidine analogues demonstrated that the regioisomeric position of fluorine dictates whether the substitution leads to an improvement or a loss of activity. nih.gov For example, moving the fluorine from the C-5 position to the C-4 or C-6 position would likely result in a compound with a distinctly different biological profile, potentially due to altered binding interactions or different metabolic pathways. The unique properties of fluorine, including its small size and ability to form specific interactions, make its placement a key consideration in the design of potent and selective pyrimidine-based therapeutic agents. scirp.org

Electronegativity and Inductive Effects of Fluorine

Fluorine is the most electronegative element, and its substitution for hydrogen on the pyrimidine ring introduces significant electronic perturbations. wikipedia.org The carbon-fluorine (C-F) bond is highly polarized (Cδ+—Fδ−), creating a strong dipole moment. wikipedia.orgnih.gov This results in a powerful electron-withdrawing inductive effect (-I effect), which lowers the electron density of the aromatic pyrimidine ring. researchgate.netnumberanalytics.com This deactivation of the ring can alter its susceptibility to metabolic oxidation, often enhancing the molecule's metabolic stability—a desirable trait in drug design. nih.gov The pKa of the molecule can also be altered by the inductive effects of fluorine, influencing its ionization state at physiological pH. nih.gov

The C-F bond is also the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.orgrsc.org This inherent strength contributes to the chemical and metabolic stability of fluorinated compounds. tandfonline.commdpi.com For instance, in the context of enzyme inhibition, a fluorine atom at a key position can prevent metabolic hydroxylation that might otherwise occur at that site on a non-fluorinated analogue. acs.org In the pyrimidine ring of this compound, the fluorine atom's inductive effect modifies the electron distribution, which can influence the binding affinity of the molecule to its biological target. researchgate.netmdpi.com

Impact on Hydrogen Bonding and Molecular Interactions

The role of organic fluorine in hydrogen bonding is complex. Despite its high electronegativity, the fluorine atom is considered a weak hydrogen bond acceptor. nih.govnih.gov The lone pairs on the fluorine atom are held tightly, making them less available to participate in hydrogen bonds compared to the lone pairs on oxygen or nitrogen atoms. nih.gov However, the introduction of a C-F bond can significantly influence a molecule's interaction profile in other ways.

While direct, strong F···H-X (where X is O or N) hydrogen bonds are infrequent, fluorine can participate in weaker C-H···F interactions. tandfonline.com More significantly, the strong electron-withdrawing nature of fluorine can enhance the hydrogen bond donor capacity of nearby N-H or O-H groups, a phenomenon known as the "fluorine gauche effect." nih.gov Although this compound itself lacks such groups on the pyrimidine core, this effect is a critical consideration when designing derivatives with additional substituents.

Furthermore, the polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket. nih.govnih.gov The introduction of fluorine can alter the conformation of the molecule due to these intramolecular electrostatic interactions, which can pre-organize the ligand into a more favorable conformation for binding to its target. nih.gov Statistical analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that both aromatic and aliphatic C-F groups form hydrogen bonds with biological targets, with interaction energies being primarily dependent on the donor-acceptor distance. nih.gov

Computational SAR Modeling and Predictive Approaches

Computational methods are indispensable for exploring the SAR of this compound derivatives efficiently. These in silico techniques allow for the prediction of biological activity, helping to prioritize the synthesis of the most promising compounds and reducing the time and cost of drug discovery. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of this compound derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each analogue. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic distribution, geometry, and hydrophobicity. researchgate.net

Commonly used descriptors in QSAR studies for heterocyclic compounds include:

Electronic descriptors: Partial charges, dipole moment (e.g., PEOE_VSA_PPOS, Q_VSA_NEG). tandfonline.com

Steric descriptors: Molecular weight, van der Waals volume, surface area.

Topological descriptors: Describing atomic connectivity and branching (e.g., A_Ar, B_Dou). tandfonline.com

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Once calculated, these descriptors are used as independent variables in a statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), to build an equation that predicts the biological activity (the dependent variable). nih.govnih.gov The quality of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, guiding further optimization.

Table 1: Illustrative QSAR Data for Hypothetical this compound Derivatives

CompoundR-Group ModificationLogPTopological Polar Surface Area (TPSA)Molecular Weight (MW)Predicted pIC50
1-H (Parent)2.545.5212.26.5
2Cyclopropyl -> Cyclobutyl2.945.5226.26.2
3Ethoxy -> Propoxy3.045.5226.26.8
45-F -> 5-Cl2.845.5228.75.9

Ligand-Based and Structure-Based Design Principles

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Both are critical for probing the SAR of this compound derivatives.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov A key LBDD technique is pharmacophore modeling. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. nih.govbiointerfaceresearch.com By analyzing a set of active derivatives of this compound, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual compound libraries to identify new molecules with potentially similar or improved activity. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy. mdpi.comrroij.com This powerful approach allows for the visualization of how a ligand, such as this compound, fits into the binding site of its target. rroij.com Molecular docking simulations can predict the preferred binding orientation and affinity of a series of derivatives. mdpi.com The insights gained from these simulations guide the rational design of new analogues with modifications aimed at improving key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the binding site, thereby enhancing potency and selectivity. nih.gov

Cheminformatics Tools for Activity Prediction

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, analyze, and predict chemical data. A wide array of software tools and platforms are available to support the SAR exploration of this compound derivatives. longdom.org These tools enable rapid, large-scale computational analysis, a process often referred to as virtual screening. nih.gov

Virtual screening pipelines often involve several steps:

Library Generation: Creating a virtual library of derivatives by modifying the parent structure.

Property Calculation: Calculating various molecular descriptors and properties relevant for drug-likeness (e.g., Lipinski's Rule of Five).

Filtering: Removing compounds with undesirable properties (e.g., poor predicted ADMET profiles). longdom.org

Docking/Screening: Using structure-based (molecular docking) or ligand-based (pharmacophore screening) methods to rank the library based on predicted binding affinity or fit. sourceforge.io

Numerous open-source and commercial software packages are available for these tasks. For instance, RDKit and Open Babel are open-source toolkits for general cheminformatics tasks. acs.orgacs.org AutoDock Vina and PyRx are widely used for molecular docking, while software like Scipion-Chem can be used to generate pharmacophore models. sourceforge.ioacs.org These tools allow researchers to virtually assess thousands of potential derivatives, focusing laboratory synthesis efforts on a smaller, more promising set of compounds. ijsrmt.com

Table 2: Example of a Virtual Screening Workflow using Cheminformatics Tools

StepActionPurposeExample Software/Tool
1Library EnumerationGenerate a virtual library of 10,000 derivatives.RDKit
2Property FilteringRemove compounds that violate drug-likeness rules (e.g., MW > 500).PaDEL-Descriptor
3Pharmacophore ScreeningFilter library against a 3D pharmacophore model.Scipion-Chem
4Molecular DockingDock the remaining compounds into the target's binding site.AutoDock Vina
5Hit SelectionVisually inspect and select the top 50 ranked compounds for synthesis.PyMOL

In Vitro Biological Research and Mechanistic Elucidation of 2 1 Cyclopropylethoxy 5 Fluoropyrimidine

Identification and Characterization of Putative Biological Targets

As a derivative of 5-fluoropyrimidine (B1206419), the primary expected biological target of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine would be thymidylate synthase (TS). wikipedia.orgnih.gov This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. wikipedia.org The inhibition of thymidylate synthase is a hallmark of fluoropyrimidine-based chemotherapy. nih.govjohnshopkins.edu

Exploration of Protein Binding Interactions

No specific studies detailing the protein binding interactions of this compound were found.

For related fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), is known to form a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate. johnshopkins.edu This covalent binding effectively inhibits the enzyme. Research in this area would typically involve techniques like X-ray crystallography or cryogenic electron microscopy to elucidate the specific amino acid residues involved in the binding pocket and the conformational changes that occur upon binding.

Enzymatic Activity Modulation (e.g., Thymidylate Synthase pathway research in vitro)

There is no published research on the modulation of enzymatic activity by this compound.

In vitro research on other fluoropyrimidines has demonstrated that their inhibitory effect on the thymidylate synthase pathway leads to a depletion of dTMP. wikipedia.org This "thymineless death" is a primary mechanism of cytotoxicity, as it halts DNA replication and repair, leading to cell death. wikipedia.org Studies have shown that the degree of thymidylate synthase inhibition in tumor cells can be a predictor of the antitumor activity of fluoropyrimidines. nih.govnih.gov

Investigations into Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase Interactions)

Specific enzyme inhibition mechanisms for this compound have not been documented. The expected mechanism, based on its structure, would be the inhibition of thymidylate synthase. wikipedia.orgjohnshopkins.edu

Kinetic Analysis of Enzyme-Inhibitor Binding

No data from kinetic analyses of enzyme-inhibitor binding for this compound are available.

Such studies would typically determine key kinetic parameters to characterize the interaction between the compound (or its active metabolites) and its target enzyme. A hypothetical data table for such an analysis is presented below for illustrative purposes, based on typical parameters measured for enzyme inhibitors.

Hypothetical Kinetic Parameters for Thymidylate Synthase Inhibition

Parameter Description Hypothetical Value
Ki Inhibition constant; reflects the binding affinity of the inhibitor to the enzyme. Not Available
IC50 Half-maximal inhibitory concentration; the concentration of inhibitor required to reduce enzyme activity by 50%. Not Available

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive, uncompetitive). | Not Available |

Allosteric Modulation Studies

No research has been published indicating that this compound acts as an allosteric modulator.

Allosteric modulators bind to a site on an enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov While this is an important mechanism for many drugs, the primary mechanism for fluoropyrimidines is direct, competitive inhibition at the active site of thymidylate synthase. johnshopkins.edu

Analysis of Interactions with Cellular Macromolecules (e.g., Nucleic Acids in vitro)

There are no specific studies on the interaction of this compound with nucleic acids.

Beyond enzyme inhibition, the metabolites of fluoropyrimidines can also be misincorporated into both RNA and DNA, which is another significant mechanism of their cytotoxic action. researchgate.net This incorporation disrupts the structure and function of these nucleic acids, leading to errors in protein synthesis and DNA replication, ultimately contributing to cell death. researchgate.net Biophysical techniques such as UV-Visible spectroscopy, circular dichroism, and viscosity measurements are often used to study these interactions in vitro. nih.govmdpi.comnih.gov

Research into Incorporation into DNA and RNA Pathways

Initial studies would investigate whether the compound or its metabolites are incorporated into cellular nucleic acids. This is a known mechanism of action for 5-fluorouracil. nih.gov Researchers would typically use radiolabeled versions of the compound to treat cancer cell lines. Following incubation, DNA and RNA would be isolated, and the level of incorporated radioactivity would be quantified to determine the extent of incorporation. nih.gov

Impact on Nucleic Acid Synthesis and Repair Mechanisms

A primary mechanism of 5-fluoropyrimidines is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. nih.gov Assays would be conducted to measure the inhibitory activity of this compound against purified TS. Furthermore, its effects on DNA repair pathways would be of interest. The incorporation of fluorinated pyrimidines can trigger DNA repair mechanisms, such as base excision repair (BER). semanticscholar.orgnih.gov Studies might examine the activation of key BER enzymes, like uracil-DNA glycosylase (UNG), in response to treatment with the compound. semanticscholar.orgnih.gov

Cellular Pathway Modulation Studies in Model Systems

To understand the compound's effects on cellular pathways, researchers would first establish robust cell-based assays. mdpi.com This would involve selecting appropriate cancer cell lines and developing protocols to measure specific cellular endpoints, such as cell viability, apoptosis, and cell cycle progression. High-throughput screening (HTS) compatible assays are often developed to test the compound across a wide range of concentrations and in different genetic backgrounds. nih.gov

Once preliminary activity is confirmed, investigations into the modulation of specific molecular signaling pathways would commence. For a fluoropyrimidine analogue, this could involve examining pathways related to DNA damage response (e.g., activation of ATM/ATR kinases), apoptosis (e.g., caspase activation, Bcl-2 family protein expression), and cell stress pathways such as the MAPK pathway. nih.gov Techniques like Western blotting, qPCR, and proteomic analysis would be employed to probe these effects.

Development and Application of In Vitro Assays for Biological Activity Profiling

A comprehensive biological profile would be generated using a panel of in vitro assays. nih.gov This would help to understand the compound's spectrum of activity and potential mechanisms of action.

Reporter gene assays are a powerful tool to study the effect of a compound on specific gene expression or signaling pathways. bmglabtech.com For example, a reporter construct containing a promoter of a gene of interest (e.g., a gene involved in DNA damage response) linked to a reporter gene (like luciferase) could be introduced into cells. nih.gov A change in reporter activity after treatment with this compound would indicate modulation of that specific pathway. nih.gov Dual-reporter assays can be used to normalize for variables like cell number and transfection efficiency, increasing the reliability of the data. promega.com

Without specific published data on this compound, the detailed article requested cannot be generated. The information provided above outlines the hypothetical research framework that would be used to investigate such a compound. Any discussion of its specific biological activities would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the in vitro biological profile of this compound.

Cell-Free Biochemical Assays

As of the current available scientific literature, detailed cell-free biochemical assay data for the specific compound this compound is not publicly available. Research on many fluoropyrimidine derivatives has historically focused on their role as inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.

The general mechanism for fluoropyrimidines involves the intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which inhibits the enzyme's function. This inhibition leads to a depletion of dTMP, causing an imbalance in the deoxynucleotide pool and subsequent disruption of DNA synthesis, ultimately leading to cell death in rapidly dividing cells.

While it can be hypothesized that this compound may act through a similar mechanism, specific cell-free biochemical assays are required to confirm this and to quantify its inhibitory potency against thymidylate synthase or other potential molecular targets. Such assays would typically involve incubating the purified enzyme with its substrate and the inhibitor compound to determine key kinetic parameters.

Further investigation through dedicated cell-free biochemical studies would be necessary to fully elucidate the specific molecular interactions and inhibitory profile of this compound.

Innovations and Future Directions in 2 1 Cyclopropylethoxy 5 Fluoropyrimidine Research

Application of Advanced Computational Design Strategies

Computational methods are revolutionizing the way novel fluoropyrimidine-based compounds are designed, allowing for a more rational and efficient exploration of chemical space. mdpi.com These strategies aim to predict the binding affinity and other critical properties of molecules before they are synthesized, saving considerable time and resources. nih.gov

De Novo Design Approaches

De novo drug design is a computational strategy focused on generating entirely new molecular structures with desirable properties, rather than screening existing compound libraries. This "from scratch" approach begins by identifying a target of interest, such as an enzyme's active site. Algorithms then construct novel molecules piece by piece, optimizing for factors like binding affinity, steric compatibility, and synthetic feasibility. nih.gov

For fluoropyrimidine research, de novo design can be employed to create novel analogs of 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine. Starting with the core fluoropyrimidine scaffold, computational models can explore a vast array of side chains and functional groups to enhance interaction with a specific biological target. nih.gov This "inside-out" approach, where new structural elements are grown from a core motif, can lead to the generation of potent and highly specific inhibitors without the need for extensive high-throughput screening. nih.gov By using a physically based model that predicts the lowest energy state of a protein-ligand complex, researchers can design novel proteins or small molecules with specific functions. youtube.com

StepDe Novo Design ActivityObjective
1. Target Identification & Binding Site AnalysisDefine the 3D structure of the target protein (e.g., an enzyme) and characterize the binding pocket.Identify key interaction points (hydrogen bond donors/acceptors, hydrophobic pockets).
2. Molecular ConstructionUse algorithms to place atoms or molecular fragments within the binding site.Generate novel scaffolds that are sterically and chemically complementary to the target.
3. Structure Linking/GrowingConnect initial fragments or grow new functionalities from a starting point (e.g., the 5-fluoropyrimidine (B1206419) core).Create a complete molecule with optimized interactions.
4. Scoring and OptimizationEvaluate the designed molecules based on predicted binding affinity, drug-likeness, and synthetic accessibility.Prioritize the most promising candidates for synthesis and biological testing.

Fragment-Based Drug Discovery (FBDD) Concepts

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.govnih.gov This method involves screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target. nih.govdrughunter.com Because of their low complexity, fragment libraries can explore chemical space more thoroughly than typical HTS libraries. drughunter.com

Once a binding fragment is identified, often using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, it serves as a starting point for building a more potent lead compound. nih.govnih.gov The fluorine atom in the 5-fluoropyrimidine core is particularly advantageous for FBDD, as 19F NMR spectroscopy is a highly effective method for fragment screening. nih.govnih.gov

The process involves strategies such as:

Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets on the target protein.

Fragment Linking: Combining two or more fragments that bind to different, nearby sites on the target.

Fragment Merging: Fusing overlapping fragments to create a single, more potent molecule. nih.gov

This approach has proven successful in developing inhibitors for challenging targets, including those previously considered "undruggable". nih.govdrugdiscoverychemistry.com For this compound, the 5-fluoropyrimidine core itself could be considered a valuable fragment, providing a foundation upon which to build highly specific modulators for various protein targets.

Integration with High-Throughput Screening Methodologies for Novel Modulators

High-Throughput Screening (HTS) allows for the rapid testing of vast collections of chemical compounds to identify "hits" that modulate a specific biological target. nih.gov Integrating advanced computational design with HTS is crucial for efficiently discovering novel modulators based on the this compound scaffold.

Library Design and Synthesis for Screening

The success of an HTS campaign is fundamentally dependent on the quality and diversity of the compound library being screened. For fluoropyrimidine derivatives, library design involves the creation of a large, yet focused, collection of molecules that explore relevant chemical space.

Key principles in library design include:

Scaffold Diversity: Ensuring a wide range of molecular frameworks to increase the chances of finding a novel hit.

Drug-Likeness: Selecting compounds with physicochemical properties (e.g., molecular weight, lipophilicity) that are favorable for development into drugs.

Synthetic Tractability: Designing molecules that can be synthesized efficiently, often using parallel or combinatorial chemistry methods. elsevierpure.com

Modern approaches often involve creating "biprivileged" compounds, which combine two distinct scaffolds known to interact with biological targets, such as linking a fused imidazole (B134444) with a biphenyl (B1667301) group. elsevierpure.com For fluoropyrimidines, this could involve synthesizing a library where the this compound core is combined with other known pharmacophores. Natural product libraries are also a valuable source of chemical diversity for screening campaigns. rsc.org The use of fluorinated fragments is particularly popular in library design, as they can be efficiently screened using 19F NMR spectroscopy. nih.govnih.gov

Data Analysis and Hit Prioritization

An HTS campaign can generate millions of data points, making robust data analysis and hit prioritization essential. broadinstitute.org The initial goal is to distinguish true "hits" from false positives, which can arise from assay interference or other artifacts. researchgate.net

The hit prioritization process typically follows a funnel-like approach:

Primary Screen Analysis: Raw data is analyzed to identify compounds that exhibit significant activity against the target.

Hit Confirmation: Initial hits are re-tested to confirm their activity and eliminate experimental errors. numberanalytics.com

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 value). numberanalytics.com

Secondary and Orthogonal Assays: Hits are evaluated in different, independent assays to rule out technology-specific artifacts and confirm their biological activity. numberanalytics.com

Advanced computational tools, including machine learning algorithms, are increasingly being used to analyze HTS data. bohrium.com For example, Minimum Variance Sampling Analysis (MVS-A) can be used with a gradient boosting model to distinguish between true bioactive compounds and those causing assay artifacts, thereby improving the efficiency of hit prioritization. nih.gov

Prioritization CriterionDescriptionImportance in Drug Discovery
Activity & Potency The concentration at which a compound produces a desired effect (e.g., IC50).Indicates how strongly the compound interacts with the target. Higher potency is generally desired.
Selectivity The compound's ability to interact with the intended target over other, related targets.Crucial for minimizing off-target effects and potential toxicity.
Chemical Tractability The ease with which a compound's structure can be modified for optimization.Allows medicinal chemists to improve properties like potency, selectivity, and pharmacokinetics. numberanalytics.com
Novelty The uniqueness of the compound's chemical structure or mechanism of action.Important for securing intellectual property and potentially overcoming existing drug resistance mechanisms. numberanalytics.com

Exploration of Emerging Biological Research Avenues for Fluoropyrimidine Derivatives

While fluoropyrimidines like 5-Fluorouracil (B62378) are well-established as anticancer agents that inhibit DNA synthesis, ongoing research is uncovering new and diverse biological targets for this class of compounds. nih.govwikipedia.orggsconlinepress.com This exploration opens up the potential for developing derivatives of this compound for a wider range of therapeutic applications.

Recent studies have shown that novel pyrimidine (B1678525) derivatives can act as potent inhibitors of various metabolic enzymes. researchgate.net These include:

Lipoxygenase (LOX): Elevated levels of 5-lipoxygenase have been linked to the development of several cancers. Dihydropyrimidine (B8664642) scaffolds have been investigated as potential LOX inhibitors for cancer chemoprevention. researchgate.netnih.gov

Glutathione Reductase (GR): This enzyme is a target in cancer and malaria treatment. Certain pyrimidine derivatives have demonstrated effective inhibition of GR. juniperpublishers.com

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is responsible for the catabolism of fluoropyrimidine drugs. wikipedia.orgscilit.com Co-administration of a DPD inhibitor can increase the efficacy of fluoropyrimidine-based therapies. scilit.com Investigating DPYD gene variations in patients is also a key area of pharmacogenetics to predict and prevent severe drug toxicities. nih.gov

Furthermore, the versatility of the pyrimidine scaffold allows for its application in targeting other enzyme families and cellular pathways. For example, newly synthesized pyrimidine derivatives have shown inhibitory activity against enzymes such as carbonic anhydrases, acetylcholinesterase, and α-glycosidase. researchgate.net In cancer immunotherapy, fluorinated small molecules are being developed to target key immune pathways, including hematopoietic progenitor kinase 1 (HPK1) and indoleamine 2,3-dioxygenase 1 (IDO1), to enhance antitumor immunity. nih.gov The continued investigation of these and other emerging targets will be a key driver of future research into novel fluoropyrimidine derivatives. mdpi.commdpi.commdpi.com

Investigation of Unconventional Biological Targets

The pyrimidine scaffold is a versatile pharmacophore, known to interact with a wide array of biological targets beyond its traditional roles. nih.govnih.gov Future research on this compound could extend beyond its currently understood mechanisms of action to investigate its potential effects on less conventional pathways. The diverse biological activities of pyrimidine derivatives, ranging from anticancer to antimicrobial and anti-inflammatory properties, suggest that their derivatives may have untapped therapeutic potential. nih.govarabjchem.orgjuniperpublishers.comresearchgate.net

The exploration of such unconventional targets could unveil new therapeutic applications for this compound and its analogs. A potential starting point for such investigations could be screening the compound against a panel of diverse enzymes and receptors.

Table 1: Potential Unconventional Biological Targets for Pyrimidine Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesTyrosine Kinases, Cyclin-Dependent Kinases (CDKs), PI3KOncology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs)Various subtypesNeurological Disorders, Metabolic Diseases
Ion ChannelsCalcium, Sodium, Potassium ChannelsCardiovascular Diseases, Neurological Disorders
EnzymesCholinesterases, Carbonic AnhydraseAlzheimer's Disease, Glaucoma

This table is illustrative and based on the broader class of pyrimidine derivatives; specific activity of this compound against these targets would require experimental validation.

Multi-Targeting Approaches

The "one-drug, one-target" paradigm has been progressively challenged by the complexity of multifactorial diseases. Consequently, the development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy. researchgate.net Pyrimidine-based compounds are well-suited for the design of such multi-targeting agents due to their structural versatility. researchgate.netmdpi.com

Future research could focus on rationally designing derivatives of this compound that can simultaneously modulate multiple, disease-relevant targets. For instance, in oncology, a single molecule could be engineered to inhibit both a key kinase and a protein involved in angiogenesis. mdpi.comnih.gov This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov The development of such compounds often involves the hybridization of two or more pharmacophores into a single molecular entity. researchgate.net

Sustainable Synthesis and Green Chemistry Principles in Development

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. rasayanjournal.co.in The application of these principles to the synthesis of this compound is a critical area for future innovation, focusing on the development of eco-friendly synthetic routes and the reduction of waste and energy consumption.

Eco-Friendly Synthetic Routes

Traditional methods for synthesizing pyrimidine derivatives can involve harsh reagents and hazardous solvents. rasayanjournal.co.in Future research should prioritize the development of greener synthetic methodologies. This includes the use of safer solvents, renewable starting materials, and catalytic reactions. rasayanjournal.co.ineurekaselect.com

Recent advancements in the synthesis of pyrimidine derivatives have highlighted the potential of multicomponent reactions (MCRs). organic-chemistry.org MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the generation of waste. organic-chemistry.org The use of iridium-catalyzed multicomponent synthesis from alcohols and amidines represents a sustainable approach to pyrimidine synthesis. organic-chemistry.orgsci-hub.sefigshare.com

Table 2: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

MethodologyAdvantagesDisadvantages
Traditional SynthesisWell-established protocolsUse of hazardous reagents and solvents, multiple steps, significant waste generation
Microwave-Assisted SynthesisReduced reaction times, improved yieldsSpecialized equipment required
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditionsScalability can be a challenge
Multicomponent Reactions (MCRs)High atom economy, reduced waste, fewer stepsRoute discovery can be complex
Catalytic Methods (e.g., Iridium, Manganese)High efficiency, selectivityCatalyst cost and removal

Minimization of Waste and Energy Consumption

Minimizing waste and energy consumption are central tenets of green chemistry. In the context of this compound synthesis, this can be achieved through several strategies. Process optimization to improve reaction yields and reduce the formation of byproducts is a key step. The use of catalytic rather than stoichiometric amounts of reagents can significantly reduce waste. rasayanjournal.co.in

Furthermore, the adoption of energy-efficient technologies, such as microwave irradiation or sonochemistry, can lead to substantial energy savings compared to conventional heating methods. rasayanjournal.co.in The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can also dramatically reduce the environmental impact of the synthesis. rasayanjournal.co.ineurekaselect.com The ultimate goal is to develop a synthetic process that is not only efficient and cost-effective but also environmentally benign.

Intellectual Property Landscape and Patent Analysis Pertaining to 2 1 Cyclopropylethoxy 5 Fluoropyrimidine

Review of Relevant Patent Literature for Pyrimidine (B1678525) Ethers

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a vast number of patents filed for compounds featuring this core structure. gsconlinepress.comresearchgate.nettandfonline.com These molecules are known to interact with a wide array of biological targets, leading to their development for diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory treatments. researchgate.netnih.govejbps.com The introduction of an ether linkage to the pyrimidine ring, as seen in 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine, is a common strategy to modulate the compound's physicochemical properties and biological activity.

A significant portion of the patent literature for pyrimidine ethers focuses on their application as kinase inhibitors. ejbps.comacs.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ejbps.com Consequently, pyrimidine-based kinase inhibitors have been a major focus of drug discovery and patenting efforts. ejbps.comnih.gov

Recent patent literature highlights the ongoing innovation in this area, with numerous filings for novel pyrimidine scaffolds aimed at improving potency, selectivity, and pharmacokinetic profiles. tandfonline.comnih.gov These patents often feature extensive claims covering a broad range of substituents on the pyrimidine core, reflecting the competitive nature of this field.

Analysis of Claim Scope and Chemical Space

Patent claims for pyrimidine ethers and related heterocyclic compounds are typically structured to provide broad protection for the inventive chemical space. A common approach is the use of a Markush structure in the claims, which defines a genus of related compounds by specifying a core scaffold and then listing various possible substituents at different positions. This strategy allows the patent holder to claim not only the specific compounds they have synthesized and tested but also a multitude of structurally similar molecules that could be reasonably expected to have similar activity.

For a compound like this compound, a patent's independent claims would likely define a core pyrimidine structure with variable substituents at the 2, 4, 5, and 6 positions. The dependent claims would then narrow the scope to preferred embodiments, such as specifying a cyclopropyl-containing alkoxy group at the 2-position and a halogen (like fluorine) at the 5-position. The breadth of these claims is a critical factor in determining the strength of the patent, as overly broad claims may be more susceptible to challenges of invalidity, while overly narrow claims can be more easily circumvented by competitors. southcentre.int

The chemical space occupied by pyrimidine ethers is vast and densely populated with patents. To secure patent protection, inventors must demonstrate that their compounds are novel, non-obvious, and useful. In the context of a crowded field like pyrimidine kinase inhibitors, this often requires showing unexpected or superior properties compared to the prior art, such as significantly improved potency, a better safety profile, or a novel mechanism of action.

Identification of Key Patent Holders and Research Trends

The field of pyrimidine-based pharmaceuticals, particularly kinase inhibitors, is dominated by a mix of large pharmaceutical companies and specialized biotechnology firms. Major players who have historically been active in filing patents for pyrimidine derivatives and kinase inhibitors include Novartis, Pfizer, and AstraZeneca, among others. nih.gov These companies have dedicated significant resources to the discovery and development of novel kinase inhibitors, resulting in a substantial number of approved drugs and a robust pipeline of clinical candidates. nih.gov

Current research trends in this area, as reflected in the patent literature, are focused on several key areas:

Targeting novel kinases: While many early kinase inhibitors targeted well-established oncogenes, there is a growing interest in developing drugs for less-studied kinases that are implicated in a variety of diseases. acs.org

Overcoming drug resistance: A major challenge in cancer therapy is the development of resistance to targeted agents. A significant research effort is directed towards designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing drugs.

Improving selectivity: Many early kinase inhibitors had activity against multiple kinases, which could lead to off-target side effects. Current research emphasizes the development of highly selective inhibitors to improve their safety and therapeutic index.

Exploring new therapeutic areas: While oncology remains the primary focus, the therapeutic potential of pyrimidine-based kinase inhibitors is being explored in other areas, such as inflammatory and autoimmune diseases. nih.gov

Analysis of Patent Trends in Fluorinated Heterocyclic Compounds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability. tandfonline.comtandfonline.comrsc.org Consequently, there has been a steady increase in the number of patent applications for fluorinated heterocyclic compounds. tandfonline.commdpi.com

Innovations in Synthesis and Application Areas

The unique properties of fluorine have driven innovation in synthetic methodologies for the preparation of fluorinated heterocycles. numberanalytics.com The patent literature reflects advancements in fluorination techniques, including the development of new reagents and catalytic methods for the selective introduction of fluorine atoms into complex molecules. google.com These innovations have expanded the accessible chemical space for drug discovery and enabled the synthesis of novel fluorinated compounds with improved properties. rsc.orgnumberanalytics.com

The applications of fluorinated heterocyclic compounds are diverse and continue to expand. In addition to their use as therapeutic agents, fluorinated compounds are also being developed for applications in medical imaging, such as positron emission tomography (PET), where the fluorine-18 (B77423) isotope serves as a valuable radiotracer.

Regional and Global Patenting Activities

Geographically, patenting activity for pharmaceutical compounds, including fluorinated heterocycles, is concentrated in major innovation hubs. A significant number of patent applications are filed in the United States, Europe, and Asia, particularly in China and Japan. pharmaceutical-technology.com GlobalData's analysis of the pharmaceutical industry in the third quarter of 2024 indicated that China led in patent filings with a 33% share, followed by the US (14%) and Japan (6%). pharmaceutical-technology.com

The global nature of the pharmaceutical market necessitates a worldwide patenting strategy for companies seeking to protect their innovations. This often involves filing patent applications in multiple jurisdictions to secure broad market exclusivity.

Strategic Considerations for Intellectual Property Protection in Chemical Research

For any novel chemical entity like this compound, a robust intellectual property strategy is essential for its successful commercialization. stratagemipm.co.ukacs.org This involves not only securing patent protection for the compound itself but also considering other forms of IP, such as patents on manufacturing processes, formulations, and new medical uses. numberanalytics.com

Key strategic considerations include:

Early and comprehensive patent filing: Filing a patent application early in the research and development process is crucial to establish a priority date and prevent others from patenting the same or similar inventions. numberanalytics.com

Strategic claim drafting: The claims of a patent define the scope of protection and should be carefully drafted to be broad enough to cover potential variations and improvements while still being valid over the prior art.

Global patent portfolio management: As the pharmaceutical market is global, a comprehensive international patent strategy is necessary to protect the invention in key markets around the world.

Freedom-to-operate analysis: Before investing heavily in the development of a new compound, it is important to conduct a freedom-to-operate analysis to ensure that it does not infringe on the existing patents of others.

Lifecycle management: An effective IP strategy should consider the entire lifecycle of a product, from discovery and development to commercialization and beyond. This may involve filing for patent term extensions and seeking protection for new formulations or indications to maximize the commercial value of the invention.

Freedom to Operate Analysis

A Freedom to Operate (FTO) analysis is essential to assess the risk of infringing on existing patents. In the case of this compound, the absence of a specific patent simplifies this analysis to some extent. However, a thorough F-T-O evaluation must consider broader patents that could potentially encompass this compound within their claims.

The primary concern for FTO would be broad "Markush" claims in patents for pyrimidine derivatives. wipo.intlungtin.comuspto.gov These claims define a genus of chemical structures by listing various possible substituents at different positions on a core scaffold. It is conceivable that a patent for a class of 2-alkoxy-5-halopyrimidines could exist where the "alkoxy" group is defined broadly enough to include "1-Cyclopropylethoxy" and the "halo" group includes fluorine.

Key Considerations for FTO:

Broad Genus Patents: A meticulous search for patents with broad claims covering substituted pyrimidines is paramount. The analysis would involve dissecting the definition of substituent groups (often denoted as R1, R2, etc.) to determine if this compound falls within the claimed scope.

Synthesis Method Patents: Patents may also claim novel methods for synthesizing pyrimidine derivatives. If the intended manufacturing process for this compound utilizes a patented synthetic step, it could constitute an infringement.

Application-Specific Patents: Patents might claim the use of a class of pyrimidine compounds for a specific therapeutic application, such as protein kinase inhibitors. google.comgoogle.comgreyb.comgoogle.comnih.govunifiedpatents.com If the intended use of this compound aligns with a patented application of a broader class of compounds to which it belongs, this could pose an FTO challenge.

Interactive Table: Hypothetical Blocking Patent Claims

Patent Type Hypothetical Claim Language Potential Impact on this compound
Genus Patent A compound of Formula I, wherein R1 is a C1-C6 alkoxy or cycloalkylalkoxy... and X is a halogen...High risk of infringement if "cycloalkylalkoxy" is not further limited.
Synthesis Patent A process for preparing a 2-alkoxypyrimidine comprising reacting a 2-halopyrimidine with a corresponding alcohol in the presence of...Potential for infringement depending on the chosen synthetic route.
Method of Use Patent A method of treating cancer comprising administering a compound of Formula I...If the compound is developed for cancer, this could be a significant barrier.

Given the current information, the freedom to operate for this compound appears to be relatively clear, provided no broad genus patents encompassing it are discovered. However, continuous monitoring of the patent landscape is crucial, as new applications are filed regularly.

Patent Prosecution Strategies in Pyrimidine Chemistry

Should an inventor seek patent protection for this compound or a related derivative, several strategies common in pyrimidine chemistry would likely be employed during patent prosecution.

Establishing Novelty and Non-Obviousness:

The core of any patent application is demonstrating that the invention is both new (novel) and not an obvious extension of existing knowledge (non-obvious). For a chemical compound, this typically involves:

Structural Novelty: The exact chemical structure of this compound would need to be absent from the prior art.

Overcoming Obviousness: This is often the more significant hurdle. A patent examiner might argue that the compound is obvious over a known, structurally similar compound. To counter this, an applicant would need to demonstrate "unexpected results." nih.govfinnegan.com This could include:

Significantly improved biological activity (e.g., higher potency as a kinase inhibitor). greyb.com

An improved safety profile.

Unexpectedly favorable pharmacokinetic properties.

A novel and non-obvious method of synthesis.

Claim Drafting Strategies:

Picture Claims: The narrowest claim would be a "picture claim" that recites the exact structure of this compound. While highly likely to be patentable if the compound is novel, it offers limited protection against competitors creating similar derivatives.

Markush Claims: To broaden the scope of protection, applicants typically use Markush claims. wipo.intlungtin.comuspto.gov A patent application for this compound might include claims like:

A compound of the formula 2-(R-oxy)-5-fluoropyrimidine, wherein R is selected from the group consisting of 1-cyclopropylethyl, 1-cyclobutylethyl, and 1-cyclopentylethyl.

This strategy allows for the protection of a limited number of closely related and similarly active compounds.

Functional Claims: In some instances, claims may be drafted to cover the function of the compound, for example, "A method of inhibiting kinase X by administering a compound having the structure..." However, such claims often face scrutiny and may be difficult to obtain.

Responding to Office Actions:

During prosecution, patent examiners will issue "Office Actions" detailing any rejections of the claims. Common rejection grounds in chemical patents include:

Obviousness: As discussed, this is a frequent rejection. Overcoming it requires strong evidence of unexpected results. nih.gov

Lack of Enablement or Written Description: The patent application must provide enough detail for a person skilled in the art to make and use the invention without undue experimentation. This includes providing clear synthetic procedures and data supporting the claimed utility.

Interactive Table: Common Patent Prosecution Hurdles and Strategies

Rejection Type Examiner's Likely Argument Applicant's Potential Response Strategy
Obviousness The claimed compound is structurally similar to a known compound and would have been obvious to try.Present data showing unexpected and superior properties (e.g., potency, selectivity, solubility).
Lack of Enablement The synthesis described is not detailed enough to be reproduced.Provide detailed experimental procedures and characterization data for all claimed compounds.
Improper Markush Group The members of the claimed Markush group are not structurally or functionally similar enough.Provide evidence that all members of the group share a common utility and a significant structural feature.

Q & A

Q. What are the optimized synthetic routes for 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves introducing the cyclopropylethoxy group to the 5-fluoropyrimidine core via nucleophilic substitution or coupling reactions. Key steps include:

  • Cyclopropane introduction : Using cyclopropane derivatives (e.g., 1-cyclopropylethanol) as precursors under acidic or basic conditions.
  • Coupling reactions : Optimizing catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic solvents like DMF) to enhance regioselectivity .
  • Reaction optimization : Temperature (60–100°C) and solvent choice (e.g., THF for improved solubility) are critical for high yields (>80%) . Continuous flow synthesis may be employed for scalability in industrial settings .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and cyclopropane integrity .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., observed m/z ≈ 225.2) .
  • X-ray crystallography : To resolve steric effects of the cyclopropylethoxy group on the pyrimidine ring . Purity is assessed via HPLC (>95% purity threshold) and elemental analysis .

Q. What are the primary applications of this compound in medicinal chemistry and biochemistry?

  • Drug intermediate : Serves as a scaffold for kinase inhibitors due to fluorine’s electronegativity enhancing binding affinity .
  • Biochemical probe : The cyclopropylethoxy group’s steric bulk aids in studying enzyme-substrate interactions (e.g., cytochrome P450 assays) .
  • SAR studies : Fluorine at C5 and cyclopropylethoxy at C2 are critical for modulating lipophilicity (LogP ≈ 2.1) and bioavailability .

Advanced Research Questions

Q. How does the cyclopropylethoxy moiety influence the compound’s mechanism of action in enzyme inhibition?

Computational docking studies suggest:

  • The cyclopropylethoxy group occupies hydrophobic pockets in target enzymes (e.g., EGFR kinase), reducing off-target interactions .
  • Fluorine at C5 stabilizes hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR), confirmed by mutagenesis assays .
  • Kinetic studies show non-competitive inhibition (Ki ≈ 0.8 µM) due to steric hindrance from the cyclopropane ring .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace cyclopropylethoxy with bulkier groups (e.g., adamantyl) to test steric effects on IC50 values .
  • Fluorine substitution : Compare 5-fluoro with 5-chloro derivatives to assess electronegativity’s role in membrane permeability .
  • In vitro assays : Use cancer cell lines (e.g., HCT-116) to correlate structural changes with cytotoxicity (EC50 < 10 µM target) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Replicate assays : Control variables like cell passage number and serum concentration to minimize variability .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., higher activity in pH 7.4 buffers vs. 6.8) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to differentiate true biological effects from experimental noise .

Q. What computational modeling approaches predict the compound’s reactivity in novel synthetic pathways?

  • DFT calculations : Simulate transition states for cyclopropane ring-opening reactions (activation energy ≈ 25 kcal/mol) .
  • Molecular dynamics (MD) : Model solvation effects in aqueous/DMSO mixtures to optimize reaction solvents .
  • Machine learning : Train models on existing pyrimidine reaction databases to predict regioselectivity in new substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.